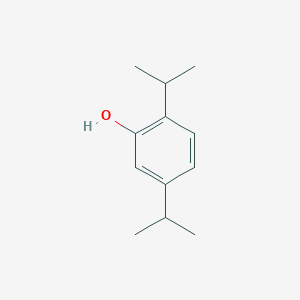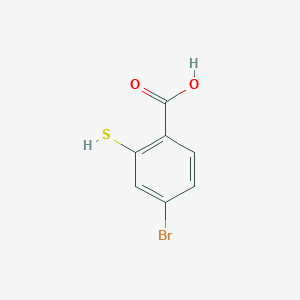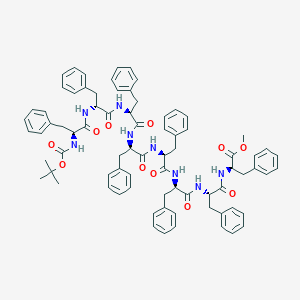
Boc-(phe-phe)4-och3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-(Phe-Phe)4-OCH3 is a peptide that has been extensively studied for its potential applications in drug development. It belongs to the class of tetrapeptide derivatives that have been found to exhibit a range of biological activities, including antiviral, antibacterial, and anticancer properties.
Mécanisme D'action
The mechanism of action of Boc-(Phe-Phe)4-OCH3 is not fully understood. However, it is believed to exhibit its antiviral activity by blocking the entry of the virus into host cells. The peptide has been found to bind to the CD4 receptor on the surface of host cells, preventing the virus from binding to the receptor. It has also been found to inhibit the fusion of the virus with the host cell membrane. The antibacterial activity of Boc-(Phe-Phe)4-OCH3 is believed to be due to its ability to disrupt the bacterial cell membrane. The peptide has been found to induce membrane depolarization and permeabilization, leading to bacterial death. The anticancer activity of Boc-(Phe-Phe)4-OCH3 is believed to be due to its ability to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Boc-(Phe-Phe)4-OCH3 has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the replication of HIV by blocking the entry of the virus into host cells. The peptide has also been found to exhibit antibacterial activity by disrupting the bacterial cell membrane. In addition, Boc-(Phe-Phe)4-OCH3 has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Boc-(Phe-Phe)4-OCH3 in lab experiments include its ability to exhibit antiviral, antibacterial, and anticancer properties. The peptide is also relatively easy to synthesize using the solid-phase peptide synthesis method. However, the limitations of using Boc-(Phe-Phe)4-OCH3 in lab experiments include its potential toxicity and lack of specificity. The peptide has been found to exhibit cytotoxicity at high concentrations, making it difficult to use in vivo. In addition, the peptide has been found to exhibit non-specific binding to other proteins, making it difficult to use in certain assays.
Orientations Futures
There are several future directions for the research on Boc-(Phe-Phe)4-OCH3. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its structure to improve its efficacy and specificity. In addition, future research could focus on developing novel drug delivery systems for Boc-(Phe-Phe)4-OCH3 to improve its bioavailability and reduce its toxicity. Finally, future research could focus on testing the efficacy of Boc-(Phe-Phe)4-OCH3 in vivo and in clinical trials for various diseases.
Méthodes De Synthèse
The synthesis of Boc-(Phe-Phe)4-OCH3 involves the solid-phase peptide synthesis method. This method involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid support. The synthesis of Boc-(Phe-Phe)4-OCH3 involves the coupling of four phenylalanine residues using a Boc-protecting group on the N-terminus and a methoxy group on the C-terminus. The final product is obtained by deprotecting the Boc group and cleaving the peptide from the solid support.
Applications De Recherche Scientifique
Boc-(Phe-Phe)4-OCH3 has been extensively studied for its potential applications in drug development. It has been found to exhibit antiviral, antibacterial, and anticancer properties. The peptide has been shown to inhibit the replication of the human immunodeficiency virus (HIV) by blocking the entry of the virus into host cells. It has also been found to exhibit antibacterial activity against a range of gram-positive and gram-negative bacteria. In addition, Boc-(Phe-Phe)4-OCH3 has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
123218-80-4 |
|---|---|
Nom du produit |
Boc-(phe-phe)4-och3 |
Formule moléculaire |
C78H84N8O11 |
Poids moléculaire |
1309.5 g/mol |
Nom IUPAC |
methyl (2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C78H84N8O11/c1-78(2,3)97-77(95)86-67(51-59-41-25-11-26-42-59)75(93)84-65(49-57-37-21-9-22-38-57)73(91)82-63(47-55-33-17-7-18-34-55)71(89)80-61(45-53-29-13-5-14-30-53)69(87)79-62(46-54-31-15-6-16-32-54)70(88)81-64(48-56-35-19-8-20-36-56)72(90)83-66(50-58-39-23-10-24-40-58)74(92)85-68(76(94)96-4)52-60-43-27-12-28-44-60/h5-44,61-68H,45-52H2,1-4H3,(H,79,87)(H,80,89)(H,81,88)(H,82,91)(H,83,90)(H,84,93)(H,85,92)(H,86,95)/t61-,62+,63+,64-,65-,66+,67+,68-/m1/s1 |
Clé InChI |
YFCOYYDBFABBNN-JZROATSGSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@H](CC8=CC=CC=C8)C(=O)OC |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CC8=CC=CC=C8)C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CC8=CC=CC=C8)C(=O)OC |
Séquence |
FFFFFFFF |
Synonymes |
Boc-(Phe-Phe)4-OCH3 tert-butyloxycarbonylphenylalanyl-phenylalanyl-phenylalanyl-phenylalanyl-phenylalanyl-phenylalanyl-phenylalanyl-phenylalanine methyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



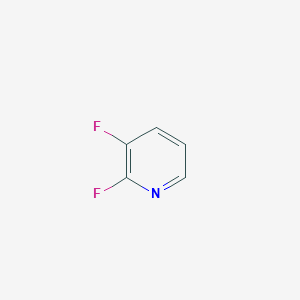
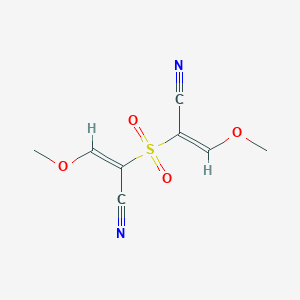
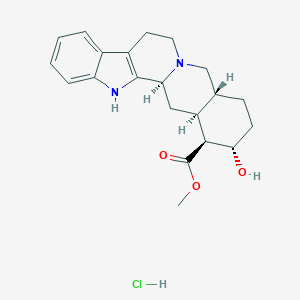
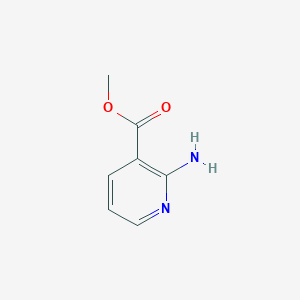
![Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI)](/img/structure/B50382.png)
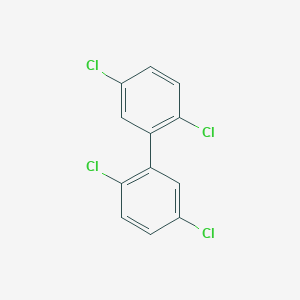

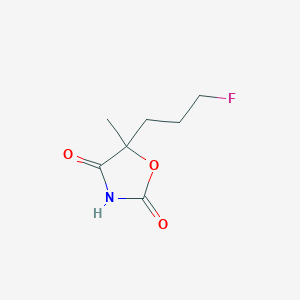
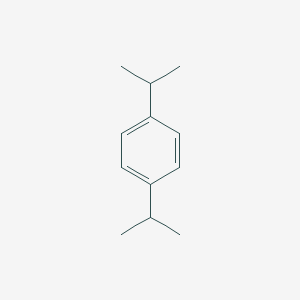
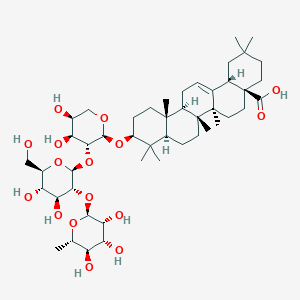
![(3aR,4R,6R,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B50401.png)
![Thieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B50402.png)
